Enhanced Lipophilicity of C10 Alkyl Spacer vs. PEG-Based Linkers Impacts Cellular Permeability
Bromo-C10-OBn possesses a calculated LogP of approximately 5.1-5.3, indicative of its hydrophobic alkyl nature. This is in contrast to a PEG-based analog, Benzyl-PEG8-Br (MW 523.45), which has a significantly lower LogP (estimated <1) due to its polyether composition . This difference in lipophilicity is critical; alkyl linkers like Bromo-C10-OBn are associated with enhanced passive membrane permeability compared to their more hydrophilic PEG counterparts [1]. While increased permeability can improve intracellular exposure, it must be balanced against potential solubility and non-specific binding liabilities, a trade-off inherent to alkyl-based linkers [2].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | ~5.1 - 5.3 (Estimated) |
| Comparator Or Baseline | Benzyl-PEG8-Br (CAS 1056881-04-9): LogP <1 (Estimated) |
| Quantified Difference | ΔLogP ≈ 4-5 units (estimated) |
| Conditions | Computational prediction; in silico model |
Why This Matters
This substantial difference in lipophilicity directly influences passive membrane permeability, a key determinant of intracellular PROTAC concentration and overall degradation efficiency, making linker class selection a critical procurement decision.
- [1] BOC Sciences. C3, C5, C8 Alkyl Linkers Compared: Which Works Best in PROTAC Optimization? Published October 17, 2025. Available at: https://ptc.bocsci.com/resource/c3-c5-c8-alkyl-linkers-compared.html (Accessed April 22, 2026). View Source
- [2] Acta Pharmaceutica Sinica B. Characteristic roadmap of linker governs the rational design of PROTACs. Volume 14, Issue 4, April 2024, Pages 1523-1549. DOI: 10.1016/j.apsb.2023.11.007. View Source
